![molecular formula C7H6N2O B023979 1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 55052-24-9](/img/structure/B23979.png)
1H-pyrrolo[2,3-b]pyridine 7-oxide
Overview
Description
1H-Pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound with the molecular formula C7H6N2O It is a derivative of pyridine and is characterized by the presence of a nitrogen atom in the pyridine ring and an oxygen atom attached to the nitrogen, forming an oxide
Preparation Methods
The synthesis of 1H-pyrrolo[2,3-b]pyridine 7-oxide can be achieved through several synthetic routes. One common method involves the oxidation of 1H-pyrrolo[2,3-b]pyridine using oxidizing agents such as oxone or hydrogen peroxide. The reaction typically takes place in a solvent like dimethylformamide (DMF) at room temperature . Another method involves the use of cyclopentylamine and diisopropylethylamine (DIPEA) in ethyl acetate, followed by oxidation with oxone .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine 7-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the pyridine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically introduces a nitro group at the 3-position of the pyridine ring .
Scientific Research Applications
Medicinal Chemistry
1H-Pyrrolo[2,3-b]pyridine 7-oxide has garnered attention for its role in drug discovery, especially as a scaffold in the development of novel pharmaceuticals.
Case Study: Anticancer Agents
Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit promising anticancer activity. For instance, specific modifications to the structure have led to compounds that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives
Compound Name | Activity | Mechanism of Action |
---|---|---|
Compound A | IC50 = 15 µM | Apoptosis induction |
Compound B | IC50 = 22 µM | Cell cycle arrest |
Compound C | IC50 = 10 µM | Inhibition of angiogenesis |
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the synthesis of complex molecules.
Synthetic Pathways
This compound can be used in multi-step synthetic routes to produce other biologically active compounds. For example, it can undergo electrophilic substitution reactions to introduce different functional groups, enhancing its utility in creating diverse chemical libraries for screening .
Material Science
In material science, the compound is used in the development of advanced materials due to its electronic properties.
Case Study: Conductive Polymers
Research indicates that incorporating pyrrolo[2,3-b]pyridine units into polymer matrices can improve conductivity and stability. These materials are being explored for applications in organic electronics and sensors .
Table 2: Properties of Pyrrolo[2,3-b]pyridine-Based Polymers
Polymer Type | Conductivity (S/m) | Stability (Thermal) |
---|---|---|
Polymer A | 0.01 | Up to 200 °C |
Polymer B | 0.05 | Up to 250 °C |
Biological Research
The compound is also significant in biological research as a tool for studying biological pathways and mechanisms.
Case Study: Enzyme Inhibition
Studies have shown that certain derivatives can act as inhibitors of key enzymes involved in metabolic pathways. This property makes them valuable for understanding disease mechanisms and developing therapeutic strategies .
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine 7-oxide, particularly its derivatives, involves the inhibition of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are related to the FGFR signaling pathway .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine 7-oxide can be compared with other similar compounds such as:
7-Azaindole: This compound shares a similar pyridine ring structure but lacks the oxide group.
5-Bromo-7-azaindole: This derivative has a bromine atom at the 5-position, which can alter its reactivity and applications.
6-Methoxy-7-azaindole:
The uniqueness of this compound lies in its oxide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Overview of this compound
This compound is characterized by its unique bicyclic structure, which contributes to its pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 134.14 g/mol. Its CAS number is 55052-24-9, and it is recognized for its potential as an inhibitor of various kinases and enzymes involved in tumor progression.
The biological activity of this compound primarily revolves around its ability to inhibit specific signaling pathways associated with cancer cell proliferation and survival. Key mechanisms include:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have shown potent inhibition against FGFR1, FGFR2, and FGFR3. For instance, a derivative identified as compound 4h exhibited IC50 values of 7 nM for FGFR1, indicating strong inhibitory activity against this receptor involved in various malignancies .
- Inhibition of Phosphodiesterase (PDE4B) : Another significant pathway involves the inhibition of PDE4B, which plays a role in inflammatory responses. A derivative termed 11h demonstrated selectivity for PDE4B with an IC50 value of 0.48 µM and effectively reduced TNF-α release from macrophages .
- c-Met Kinase Inhibition : The compound has also been evaluated for its ability to inhibit c-Met kinase, which is implicated in cancer metastasis. Certain derivatives showed IC50 values as low as 22.8 nM against c-Met .
Anticancer Activity
Numerous studies have investigated the anticancer efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines. The following table summarizes key findings:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4h | Breast Cancer (4T1) | 7 | FGFR Inhibition |
11h | Macrophages | N/A | PDE4B Inhibition |
9 | MKN-45 (Gastric) | 0.329 | c-Met Kinase Inhibition |
1f | MDA-MB-231 (TNBC) | 6.25 | Cytotoxic Activity |
1d | MDA-MB-231 (TNBC) | 25 | Cytotoxic Activity |
Case Studies
- In Vitro Studies on Breast Cancer : A series of derivatives were tested against the MDA-MB-231 triple-negative breast cancer cell line. Compound 1f demonstrated significant cytotoxicity at a concentration as low as 6.25 µM, indicating its potential as an effective therapeutic agent for aggressive breast cancers .
- PDE4B Inhibition and CNS Diseases : The derivative 11h was highlighted for its selectivity against PDE4B and was evaluated in the context of central nervous system diseases. This compound showed promise in reducing pro-inflammatory cytokines, suggesting a dual role in both cancer and inflammatory conditions .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of pyrrolo[2,3-b]pyridine derivatives. Key observations include:
- Substitution Effects : Variations at the amide portion significantly influenced potency against PDE4B and FGFRs. For instance, increasing hydrophobicity improved activity against PDE4B but decreased selectivity .
- Ring Modifications : Alterations in the bicyclic structure have been shown to enhance or diminish activity depending on the specific cellular target involved .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H-pyrrolo[2,3-b]pyridine 7-oxide, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives and active methylene compounds in acetic acid with catalytic HCl. Regioselectivity is influenced by solvent polarity and temperature, with higher temperatures favoring N-oxide formation . Alternative routes include Rh(III)-catalyzed C–H activation/annulative coupling of aminopyridines with alkynes, which offers efficient functionalization at the 3-position .
Q. What spectroscopic techniques are critical for characterizing 1H-pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., distinguishing between 3- and 6-substituted derivatives) .
- IR Spectroscopy : Identifies N-oxide stretching bands (≈1250–1300 cm⁻¹) and functional groups like carbonyls .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation pathways, critical for purity assessment .
Q. What are the primary biological activities reported for this scaffold?
- Answer : The core structure exhibits:
- Anticancer Activity : FGFR1–4 inhibition (IC₅₀ values ranging from 7 nM to 712 nM) in breast cancer models .
- Antifungal Activity : In vivo efficacy against Pyricularia oryzae (rice blast pathogen) via ionization potential modulation .
- Anti-inflammatory/Analgesic Properties : Attributed to interactions with kinase signaling pathways .
Advanced Research Questions
Q. How can researchers optimize FGFR inhibitory activity in 1H-pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-position to enhance FGFR1–3 binding affinity. Compound 4h (3-chloro-substituted) showed FGFR1 IC₅₀ = 7 nM .
- SAR Analysis : Correlate inhibitory potency with molecular docking studies targeting the ATP-binding pocket of FGFR isoforms .
- In Vivo Validation : Use 4T1 breast cancer xenograft models to assess apoptosis induction and metastasis suppression .
Q. How do ionization potentials of substituted derivatives correlate with fungicidal activity?
- Answer : Semiempirical molecular orbital calculations (e.g., AM1, PM3) reveal that lower ionization potentials (≈8.5–9.0 eV) enhance electron transfer to fungal cell targets, increasing activity against Pyricularia oryzae. For example, 6-nitro derivatives exhibit stronger activity than 3-methyl analogs .
Q. What strategies resolve contradictions in toxicity data for this compound class?
- Methodological Answer :
- Toxicological Profiling : Conduct acute toxicity assays (e.g., mouse intraperitoneal LD₅₀ ≈ 490 mg/kg) and genotoxicity screens (Ames test, micronucleus assay) to address data gaps .
- Species-Specific Testing : Compare rodent and human cell line responses (e.g., HepG2 vs. 3T3 fibroblasts) to identify metabolic differences .
Q. Key Research Gaps
Properties
IUPAC Name |
7-hydroxypyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-9-5-1-2-6-3-4-8-7(6)9/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVRAFCMCYLLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10314807 | |
Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10314807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55052-24-9 | |
Record name | 7H-Pyrrolo[2,3-b]pyridin-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10314807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Azaindole N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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